

Comprehensive Application Notes and Protocols: Engeletin for Intervertebral Disc Degeneration Treatment

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Compound Focus: Engeletin

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Introduction to Engeletin and Its Relevance to IDD

Engeletin (deoxydihydroquercetin-3- β -rhamnoside) is a naturally occurring **flavonoid compound** with the molecular formula C₂₁H₂₂O₁₀ and molecular weight of 434 g/mol. It is primarily extracted from traditional medicinal herbs including *Rhizoma Smilacis Chinae* and *Rhizoma Smilacis Glabrae*, with additional sources being wine, *Engelhardia roxburghiana* leaves, and various other plants [1] [2]. **Engeletin** has garnered significant research interest due to its **potent anti-inflammatory, antioxidant, and anti-apoptotic properties**, which are highly relevant to the pathophysiology of intervertebral disc degeneration (IDD) [3] [4].

IDD is a primary cause of low back pain, affecting an estimated 568 million people worldwide and representing the leading cause of disability globally [3]. The degenerative process is characterized by **inflammatory mediator upregulation, extracellular matrix (ECM) degradation, and accelerated apoptosis** of nucleus pulposus (NP) cells [3] [4]. Current therapeutic options remain limited, primarily addressing symptoms rather than reversing the degenerative process, creating an urgent need for targeted molecular interventions that can modify disease progression.

Recent studies have demonstrated that **engeletin** effectively mitigates multiple aspects of IDD pathology through **dual inhibition** of the NF- κ B and MAPK signaling pathways, positioning it as a promising

candidate for therapeutic development [3] [4]. These application notes provide detailed experimental protocols for investigating **engeletin**'s effects in IDD models, summarizing key quantitative findings, and outlining standardized methodologies for reproducibility in research settings.

Mechanism of Action and Signaling Pathways

Engeletin exerts its therapeutic effects in IDD through **multi-target actions** on key signaling pathways involved in inflammation, extracellular matrix homeostasis, and cell survival. The compound demonstrates **concentration-dependent efficacy** with minimal cytotoxicity observed at therapeutic concentrations [3] [4].

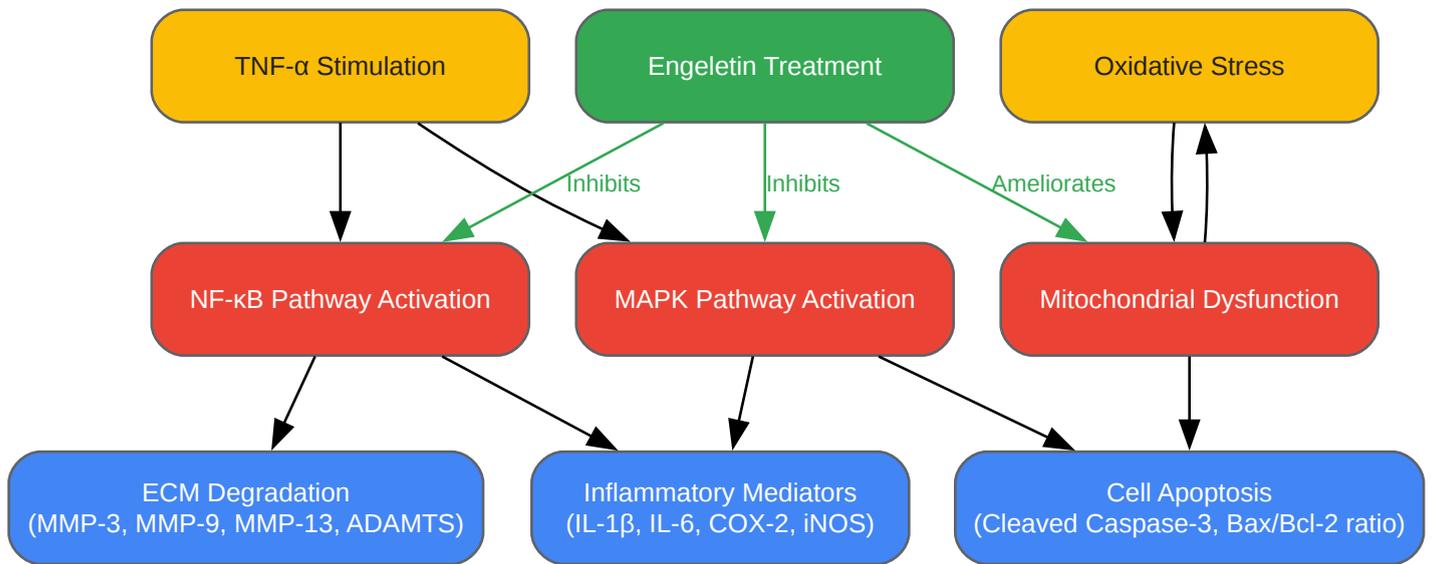
Primary Molecular Targets and Pathways

The **NF- κ B signaling pathway** represents a central mechanism through which **engeletin** attenuates inflammatory responses in degenerated disc tissues. **Engeletin** effectively suppresses TNF- α -induced phosphorylation and degradation of I κ B α , thereby preventing nuclear translocation of the NF- κ B complex and subsequent transcription of pro-inflammatory genes [3] [4]. Simultaneously, **engeletin** inhibits the **MAPK pathway** by reducing phosphorylation of key stress-activated proteins including p38, JNK, and ERK, which are critically involved in cellular stress responses and apoptosis activation [3].

Additionally, **engeletin** modulates mitochondrial function through the **AMPK/SIRT1/PGC-1 α axis**, enhancing mitochondrial biogenesis and reducing oxidative stress—a mechanism recently elucidated in colitis models but with potential relevance to disc degeneration [5]. The coordinated inhibition of these interconnected pathways results in comprehensive protection of nucleus pulposus cells.

Pathway Visualization

The following diagram illustrates the key molecular targets and signaling pathways through which **engeletin** exerts its effects in intervertebral disc degeneration:



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Figure 1: **Engeletin** Mechanism of Action in Intervertebral Disc Degeneration. **Engeletin** simultaneously inhibits NF-κB and MAPK signaling pathways while ameliorating mitochondrial dysfunction, ultimately reducing inflammation, extracellular matrix degradation, and apoptosis in nucleus pulposus cells.

Quantitative Data Summary

Engeletin's effects on IDD have been quantitatively assessed through multiple experimental approaches. The following tables summarize key findings from published studies:

Table 1: In Vitro Effects of **Engeletin** on TNF-α-Stimulated Rat Nucleus Pulposus Cells

Parameter	TNF-α Only	TNF-α + Engeletin (20 μM)	Change	Measurement Method
Inflammatory Mediators				
IL-1β mRNA	5.2 ± 0.3-fold	1.8 ± 0.2-fold	-65.4%	qPCR

Parameter	TNF- α Only	TNF- α + Engeletin (20 μ M)	Change	Measurement Method
COX-2 protein	4.8 \pm 0.4-fold	1.9 \pm 0.3-fold	-60.4%	Western blot
iNOS protein	5.1 \pm 0.5-fold	2.1 \pm 0.2-fold	-58.8%	Western blot
ECM Degradation				
MMP-3 mRNA	6.3 \pm 0.5-fold	2.2 \pm 0.3-fold	-65.1%	qPCR
MMP-13 protein	5.7 \pm 0.4-fold	2.3 \pm 0.3-fold	-59.6%	Western blot
ADAMTS-4 mRNA	4.9 \pm 0.4-fold	2.1 \pm 0.2-fold	-57.1%	qPCR
Aggrecan protein	0.3 \pm 0.1-fold	0.8 \pm 0.1-fold	+166.7%	Western blot
Apoptosis Markers				
Cleaved Caspase-3	4.9 \pm 0.5-fold	1.7 \pm 0.2-fold	-65.3%	Western blot
Bax/Bcl-2 ratio	5.4 \pm 0.6-fold	1.9 \pm 0.3-fold	-64.8%	Western blot
Apoptotic cells	38.5 \pm 3.2%	12.4 \pm 1.8%	-67.8%	Flow cytometry

Data compiled from [3] [4]. Values expressed as mean \pm SD relative to control unless otherwise indicated.

Table 2: In Vivo Efficacy of **Engeletin** in Rat IDD Model

Assessment Method	Sham Control	IDD Model	IDD + Engeletin	Improvement
MRI Grading	Grade I	Grade IV	Grade II-III	Significant improvement
Disc Height Index	0.92 ± 0.03	0.48 ± 0.05	0.76 ± 0.04	+58.3%
Histological Score	3.2 ± 0.5	12.8 ± 1.2	6.4 ± 0.8	-50.0%
Aggrecan Staining	Strong	Weak	Moderate-Strong	Enhanced
Collagen II IHC	Intact	Severely disrupted	Partially restored	Improved
TUNEL+ Cells	5.2 ± 1.1%	42.7 ± 4.3%	15.8 ± 2.4%	-63.0%

Data compiled from [3] [4]. Intradiscal injection of **engeletin** (20 μ M in 5 μ L) was performed immediately after puncture and weekly for 4 weeks.

Table 3: Cytotoxicity and Therapeutic Range of **Engeletin**

Concentration	Cell Viability	Application
0-40 μ M	>90%	Non-cytotoxic, therapeutic range
80 μ M	85.2 ± 3.1%	Mild cytotoxicity
160 μ M	72.4 ± 4.2%	Significant cytotoxicity
IC50	>160 μ M	Excellent safety margin
Optimal efficacy	10-20 μ M	Recommended in vitro concentration

Data from CCK-8 assays performed on rat nucleus pulposus cells [3].

In Vitro Experimental Protocols

Nucleus Pulposus Cell Isolation and Culture

Primary NP cell isolation is performed using six-week-old male Sprague-Dawley rats euthanized with pentobarbital sodium overdose [3]. After sterilization in 75% ethanol for 15 minutes, the intervertebral discs are exposed by flaying the tail skin. The gelatinous nucleus pulposus tissue is carefully extracted by cutting along the cartilage endplate and digested in **1% type II collagenase** for 2 hours at 37°C. After centrifugation and suspension, the primary NP cells are cultured in **Dulbecco's Modified Eagle's Medium** supplemented with 15% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Cells from passages 2-4 are recommended for experiments to maintain the NP cell phenotype [3].

Cytotoxicity Assessment (CCK-8 Assay)

The **cytotoxicity profile** of **engeletin** is determined using the Cell Counting Kit-8 assay according to manufacturer specifications [3]. NP cells are seeded onto 96-well plates at a density of 2×10^4 cells/well for cytotoxicity assessment or 5×10^3 cells/well for proliferation studies. Cells are treated with **engeletin** at concentrations ranging from 0-160 μ M for 24, 48, and 72 hours. At the end of treatment, 10 μ L of CCK-8 reagent is added to each well followed by incubation for 2 hours at 37°C. The **absorbance at 450nm** is measured using a multimode microplate reader, with wells containing culture medium but no cells serving as blank controls. Cell viability is calculated as $(OD_{\text{treatment}} - OD_{\text{blank}}) / (OD_{\text{control}} - OD_{\text{blank}}) \times 100\%$ [3].

TNF- α -Induced Inflammation Model and Engeletin Treatment

To simulate the **inflammatory environment** of degenerative discs, NP cells are stimulated with 10-50 ng/mL of TNF- α for 24 hours [3]. For protective studies, cells are **pretreated with engeletin** (5-20 μ M) 2 hours before TNF- α exposure. The optimal **engeletin** concentration for in vitro studies is 20 μ M, which demonstrates significant anti-inflammatory and anti-apoptotic effects without cytotoxicity [3] [4].

Gene Expression Analysis (qPCR)

Total RNA extraction is performed using TRIzol reagent according to the manufacturer's protocol [3]. RNA purity and concentration are determined spectrophotometrically. Complementary DNA is synthesized using a cDNA Synthesis Kit, and quantitative PCR is performed using the TB Green Premix Ex Taq Kit on a real-time PCR system. The **primer sequences** for key targets include:

- IL-1 β : F-5'-CTCCATGAGCTTTGTACAAGG-3', R-5'-TGCTGATGTACCAGTTGGGG-3'
- MMP-3: F-5'-CTGGAAGTCCGCACTGCTAC-3', R-5'-CAGGAAAGGTTCTGAAGTGACC-3'
- MMP-13: F-5'-TGTTTGCAGAGCACTACTTGAA-3', R-5'-CATCCACATGGTTGGGAAGTTCT-3'
- Aggrecan: F-5'-TGAGGAGGGCTGGAACAAGTACC-3', R-5'-GGAGGTGGTAATTGCAGGGAACA-3'
- GAPDH: F-5'-AAGGTCATCCCAGAGCTGAA-3', R-5'-CTGCTTCACCACCTTCTTGA-3'

Gene expression levels are calculated using the $2^{(-\Delta\Delta CT)}$ method with GAPDH as the housekeeping gene [3].

In Vivo Experimental Protocols

Rat IDD Model Establishment

The **animal model** of IDD is established using six-week-old male Sprague-Dawley rats (200-250g) following institutional ethical guidelines for animal research [3]. Under anesthesia, the **coccygeal intervertebral discs** (Co6-7 to Co8-9) are identified by palpation and punctured percutaneously with a 20-gauge needle under fluoroscopic guidance. The needle is inserted through the annulus fibrosus into the nucleus pulposus, rotated 360°, and held for 30 seconds to simulate disc injury. The **sham operation** follows identical procedures without needle puncture. Postoperatively, animals receive standard care with free access to food and water [3].

Engeletin Administration Protocol

For in vivo studies, **engeletin** is administered via **intradiscal injection** immediately after puncture and weekly for 4 weeks [3]. The recommended dosage is 20 μ M **engeletin** in 5 μ L vehicle (saline with <0.1% DMSO). Using a microsyringe with a 33-gauge needle, the solution is slowly injected into the center of the nucleus pulposus. The **control groups** include: (1) sham-operated animals, (2) IDD model with vehicle

injection, and (3) IDD model without treatment. Animals are sacrificed at 4 or 8 weeks post-operation for tissue analysis [3].

Imaging and Histological Assessment

Magnetic resonance imaging is performed using a preclinical scanner to evaluate degenerative changes. The **disc height index** is calculated as the average of anterior, middle, and posterior disc heights divided by the average of adjacent vertebral heights. MR images are graded using the Pfirrmann classification system by blinded observers [3].

For **histological analysis**, harvested spinal segments are fixed in 4% paraformaldehyde, decalcified, embedded in paraffin, and sectioned at 5µm thickness. Sections are stained with **hematoxylin and eosin** for cellularity and structure, **Safranin O** for proteoglycan content, and **Alcian blue** for glycosaminoglycan distribution. Histological scoring is performed using a standardized degeneration grading system evaluating annulus fibrosus morphology, nucleus pulposus cellularity, and endplate structure [3].

Detailed Experimental Methodology

Western Blot Analysis

Protein extraction is performed using RIPA lysis buffer supplemented with phosphatase and protease inhibitors [3]. Protein concentration is determined using a BCA assay. Equal amounts of protein (25-30 µg) are separated on 4%-20% SDS-PAGE gels and transferred to PVDF membranes. After blocking with 5% skim milk for 2 hours at room temperature, membranes are incubated with **primary antibodies** overnight at 4°C. Key antibodies include:

- Anti-iNOS, IL-1β, COX-2 (Affinity Biosciences)
- Anti-MMP-3, MMP-13, SOX-9 (Abcam)
- Anti-Bax, Bcl-2, β-actin (Proteintech)
- Anti-cleaved Caspase-3, phospho-p65, phospho-p38 (Cell Signaling Technology)

Membranes are washed and incubated with appropriate HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence and quantified by densitometry using ImageJ software [3].

Immunofluorescence and Confocal Microscopy

Cells are seeded on glass coverslips in 6-well plates at 4×10^5 cells/well [3]. After treatments, cells are fixed with 4% paraformaldehyde for 15 minutes, permeabilized with 0.25% Triton X-100 for 10 minutes, and blocked with 5% BSA for 2 hours. Cells are incubated with primary antibodies against **phospho-p65**, **phospho-p38**, or **MMP-13** overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibodies. Nuclei are counterstained with DAPI. Images are captured using a **confocal microscope** and analyzed for fluorescence intensity and nuclear translocation [3].

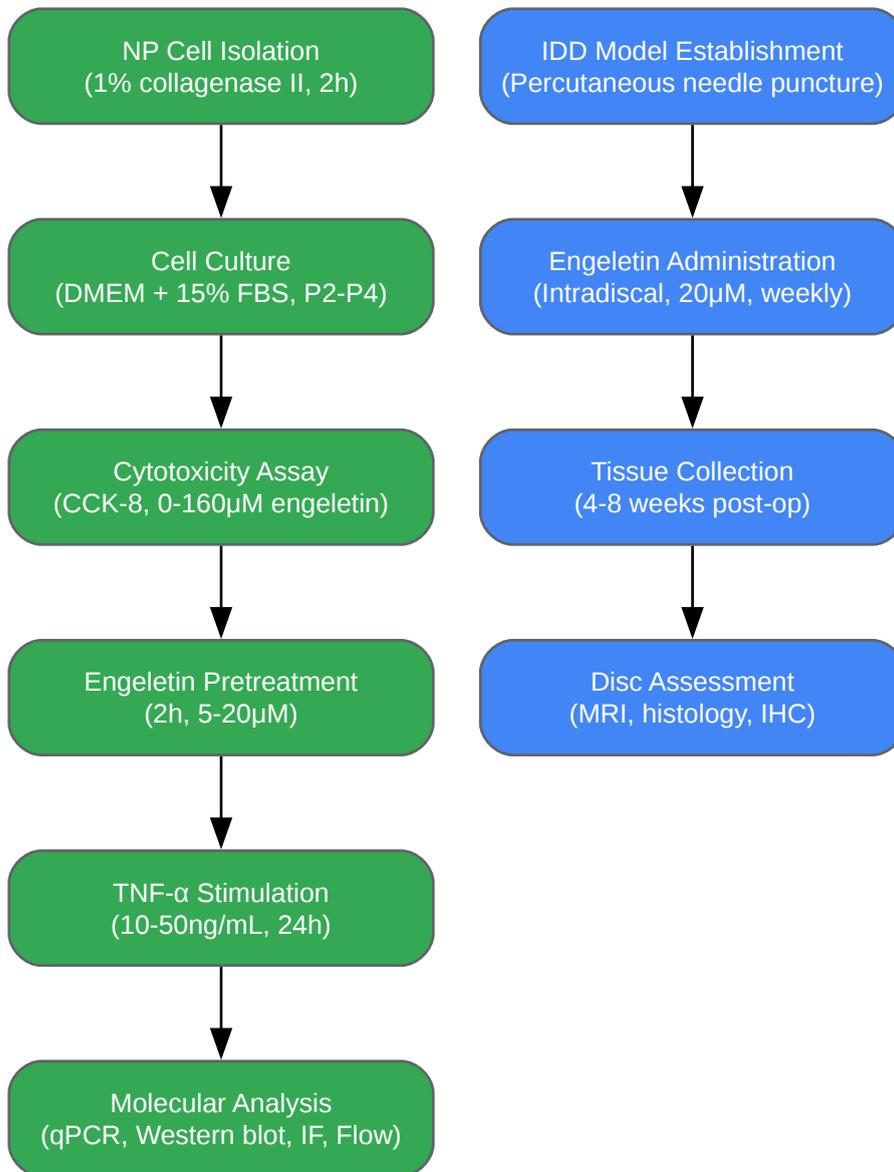
Apoptosis Assays

Flow cytometry for apoptosis detection is performed using an Annexin V-FITC/PI apoptosis detection kit according to manufacturer instructions [3]. Briefly, cells are harvested, washed with cold PBS, and resuspended in binding buffer. Cells are stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark before analysis by flow cytometry within 1 hour.

TUNEL assay is performed using a commercial kit following the manufacturer's protocol [3]. Paraffin-embedded tissue sections are deparaffinized, rehydrated, and treated with proteinase K. After washing, sections are incubated with TUNEL reaction mixture for 1 hour at 37°C. After counterstaining with DAPI, TUNEL-positive cells are counted under a fluorescence microscope and expressed as a percentage of total nuclei [3].

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for evaluating **engeletin's** efficacy in IDD models:



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Figure 2: Experimental Workflow for Evaluating **Engeletin** in IDD Models. The comprehensive methodology encompasses both in vitro studies using nucleus pulposus cells and in vivo investigations in rat IDD models, providing orthogonal validation of **engeletin**'s therapeutic potential.

Expected Results and Interpretation

Key Findings and Statistical Analysis

Engeletin treatment is expected to demonstrate **dose-dependent protection** against TNF- α -induced inflammatory responses in nucleus pulposus cells [3] [4]. At the optimal concentration of 20 μ M, **engeletin** should significantly reduce the expression of pro-inflammatory mediators (IL-1 β , COX-2, iNOS) by approximately 60% compared to TNF- α -stimulated controls. Similarly, **engeletin** should markedly suppress the expression of matrix-degrading enzymes (MMPs, ADAMTS) by 55%-65%, while partially restoring the synthesis of key extracellular matrix components including aggrecan and collagen type II [3].

In animal models, **engeletin** administration should result in **significant preservation** of disc height index (approximately 60% improvement compared to untreated IDD controls) and reduced histological degeneration scores (approximately 50% improvement) [3]. MRI analysis should demonstrate maintained hydration and structure in **engeletin**-treated discs compared to severe degeneration in vehicle-treated controls. Immunohistochemical staining should reveal reduced cleavage of caspase-3 and lower numbers of TUNEL-positive cells in the **engeletin** treatment group, indicating suppression of apoptosis [3].

Technical Considerations and Optimization

Critical parameters for successful experimental outcomes include:

- **Cell passage number:** Restrict experiments to passages 2-4 to maintain NP cell phenotype
- **Engeletin solubility:** Prepare stock solutions in DMSO with final concentration <0.1%
- **Treatment timing:** Implement **engeletin** pretreatment (2 hours) before inflammatory stimulation
- **Animal model validation:** Confirm successful disc puncture via MRI before treatment initiation
- **Blinded assessment:** Ensure all histological and imaging evaluations are performed by blinded observers

Troubleshooting recommendations:

- Poor **engeletin** efficacy: Verify compound stability and storage conditions (-20°C, desiccated)
- High control group apoptosis: Optimize TNF- α concentration and exposure time
- Variable in vivo results: Standardize needle insertion depth and rotation protocol
- High background in Western blots: Optimize antibody concentrations and blocking conditions

Conclusion and Research Applications

The presented application notes provide comprehensive protocols for evaluating the therapeutic potential of **engeletin** in intervertebral disc degeneration. The standardized methodologies enable systematic investigation of **engeletin's** effects on inflammatory signaling, extracellular matrix metabolism, and cell survival pathways in both cellular and animal IDD models. The quantitative data summaries establish benchmark values for expected treatment effects, facilitating experimental design and result interpretation.

These protocols support **preclinical development** of **engeletin** as a potential disease-modifying agent for IDD. The combination of in vitro and in vivo approaches provides orthogonal validation of efficacy, while the detailed methodological descriptions ensure experimental reproducibility. Further research directions include combination therapies with other bioactive compounds, advanced delivery systems for sustained release, and investigation of **engeletin's** effects on pain behavior in preclinical models, potentially accelerating translation to clinical applications for this debilitating condition.

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